molecular formula C18H25N3O3 B12183584 N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B12183584
M. Wt: 331.4 g/mol
InChI Key: UCBMIZRHYUZJJL-UHFFFAOYSA-N
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Description

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Carboxamide Group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-2-carboxamide
  • N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-4-carboxamide

Uniqueness

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(3-methylbutanoylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H25N3O3/c1-13(2)10-16(22)19-8-9-20-18(24)14-11-17(23)21(12-14)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

UCBMIZRHYUZJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

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